molecular formula C21H21AuClP B1590815 Chloro[tri(p-tolyl)phosphine]gold(I) CAS No. 28978-10-1

Chloro[tri(p-tolyl)phosphine]gold(I)

Cat. No.: B1590815
CAS No.: 28978-10-1
M. Wt: 536.8 g/mol
InChI Key: QHHGSPBDJCGVPV-UHFFFAOYSA-M
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Description

Chloro[tri(p-tolyl)phosphine]gold(I) is an organogold compound with the chemical formula C21H21AuClP. It is a coordination complex where a gold(I) ion is bonded to a chlorine atom and a tri(p-tolyl)phosphine ligand. This compound is known for its applications in catalysis and as a precursor for the synthesis of other gold-containing compounds .

Mechanism of Action

Target of Action

Chloro[tri(p-tolyl)phosphine]gold(I) is a gold catalyst that primarily targets unsaturated dimolybdenum anions . These anions play a crucial role in various chemical reactions, and the interaction with Chloro[tri(p-tolyl)phosphine]gold(I) can significantly influence the outcome of these reactions .

Mode of Action

The compound interacts with its targets by facilitating the oxidative addition of iodine to gold (I) complexes . This interaction results in significant changes in the chemical structure and properties of the targets, thereby influencing their reactivity and the overall reaction pathway .

Biochemical Pathways

Chloro[tri(p-tolyl)phosphine]gold(I) affects several biochemical pathways. It is involved in the synthesis of phosphine-gold (I) derivatives and heterometallic gold (I)-rhenium (I) alkynyl complexes . These complexes play a vital role in various chemical reactions, and their formation can have significant downstream effects .

Pharmacokinetics

Like many other chemical compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of Chloro[tri(p-tolyl)phosphine]gold(I)'s action are primarily seen in the form of changes in the chemical structure and properties of its targets . These changes can significantly influence the reactivity of the targets and the overall reaction pathway .

Action Environment

The action, efficacy, and stability of Chloro[tri(p-tolyl)phosphine]gold(I) can be influenced by various environmental factors. For instance, it is known to be relatively stable in air but may decompose under light . It is also soluble in organic solvents such as ether, toluene, and dichloromethane , which can influence its action and efficacy.

Preparation Methods

Chloro[tri(p-tolyl)phosphine]gold(I) can be synthesized through the reaction of chloroauric acid (HAuCl4) with tri(p-tolyl)phosphine in an appropriate solvent such as ethanol. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Chloro[tri(p-tolyl)phosphine]gold(I) undergoes various chemical reactions, including:

Comparison with Similar Compounds

Chloro[tri(p-tolyl)phosphine]gold(I) can be compared with other gold(I) phosphine complexes such as:

Chloro[tri(p-tolyl)phosphine]gold(I) is unique due to the presence of para-tolyl groups, which can influence its steric and electronic properties, making it suitable for specific catalytic applications.

Properties

IUPAC Name

chlorogold;tris(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21P.Au.ClH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;/h4-15H,1-3H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHGSPBDJCGVPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578607
Record name Chlorogold--tris(4-methylphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28978-10-1
Record name Chlorogold--tris(4-methylphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28978-10-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of Chloro[tri(p-tolyl)phosphine]gold(I)?

A1: Chloro[tri(p-tolyl)phosphine]gold(I), with the formula [Au{P(C₇H₇)₃}Cl], crystallizes in the monoclinic space group C2/c. The unit cell dimensions are a = 24.114 Å, b = 12.305 Å, c = 15.834 Å, and β = 125.07°. [] The gold atom adopts a linear geometry, coordinated by the chlorine atom (Au−Cl bond length = 2.281 Å) and the phosphorus atom (Au−P bond length = 2.243 Å) with a Cl−Au−P angle of 179.4°. The three o-tolylphosphine groups are arranged around the phosphorus atom with dihedral angles of 81.5°, 81.1°, and 83.3°. []

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